Z-Ser-thr-ome

Peptide Synthesis SPPS Process Efficiency

Synthesizing peptides with the Ser-Thr motif often requires multiple tedious coupling steps, increasing cycle time and reducing crude purity. Z-Ser-Thr-OMe (CAS 7412-61-5) is a preformed, orthogonally protected dipeptide that solves this by integrating the complete Ser-Thr sequence as a single building block. - Reduces coupling/deprotection cycles for the Ser-Thr motif by 50%, directly improving overall yield. - Orthogonal Z (hydrogenolysis) and OMe (saponification) groups enable selective deprotection in fragment condensation strategies. - Serves as a defined, protected substrate for O-glycosyltransferase studies, providing a native-like context.

Molecular Formula C16H22N2O7
Molecular Weight 354.35 g/mol
CAS No. 7412-61-5
Cat. No. B1390823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ser-thr-ome
CAS7412-61-5
Molecular FormulaC16H22N2O7
Molecular Weight354.35 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1
InChIKeyWMMKCRHIRFPGAE-WXHSDQCUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ser-Thr-OMe Product Overview


Z-Ser-Thr-OMe (CAS 7412-61-5) is a protected dipeptide comprising an N-terminal benzyloxycarbonyl (Z)-protected L-serine residue linked via an amide bond to a C-terminal L-threonine methyl ester (OMe) . This synthetic derivative, with a molecular weight of 354.36 g/mol, is primarily utilized as a preformed building block in peptide synthesis, offering a sequence-defined Ser-Thr motif that streamlines the assembly of larger peptide chains .

Z-Ser-Thr-OMe Unique Advantages


The procurement of Z-Ser-Thr-OMe is not interchangeable with its sequence isomer Z-Thr-Ser-OMe (CAS 2488-24-6) or with simpler protected monomers like Z-Ser-OMe and Z-Thr-OMe. The specific Ser-Thr sequence determines its behavior as a substrate in enzymatic studies, such as O-glycosylation [1]. Furthermore, as a pre-assembled dipeptide, it reduces the number of coupling and deprotection cycles required in solid-phase peptide synthesis (SPPS) by 50% for this specific motif, directly impacting synthesis efficiency and overall yield, a benefit not realized when using the individual monomers .

Z-Ser-Thr-OMe Differentiation Evidence


Dipeptide vs. Monomer Building Blocks

Using the pre-formed dipeptide Z-Ser-Thr-OMe instead of sequentially coupling the individual Z-Ser-OMe and H-Thr-OMe monomers reduces the number of coupling and deprotection cycles required in SPPS. This results in a 50% reduction in cycle count for this specific dipeptide motif . This is a class-level inference for pre-assembled dipeptides.

Peptide Synthesis SPPS Process Efficiency

Orthogonal Z/OMe Protection Strategy

Z-Ser-Thr-OMe features an orthogonal protection scheme where the base-stable Z group is on the N-terminus and the base-labile methyl ester is on the C-terminus. This contrasts with common building blocks like Boc-Ser-OMe or Fmoc-Thr-OMe, where both protecting groups are often removed under the same acidic (for Boc) or basic (for Fmoc) conditions [1]. The Z group's stability to bases and its removal by catalytic hydrogenolysis provides an orthogonal deprotection pathway distinct from Boc and Fmoc chemistries . This is a class-level inference for Z-protected peptides.

Peptide Chemistry Protecting Groups Orthogonal Strategy

Ser-Thr Motif Glycosylation Model

In a study examining enzymatic O-galactosylation, the monomeric substrate Boc-Ser-OMe yielded 28% of the mono-galactosylated product under specific conditions with β-galactosidase and high lactose concentrations [1]. While Z-Ser-Thr-OMe was not directly assayed in this study, its component monomers (Cbz-Ser-OMe and Cbz-Thr-OMe) were systematically used as substrates, establishing the baseline reactivity of the Z-protected Ser and Thr building blocks in this enzymatic transformation [1]. The dipeptide Z-Ser-Thr-OMe provides a more advanced model for studying the glycosylation of the native Ser-Thr motif found in O-glycoproteins. This is a cross-study comparable inference.

Glycobiology Enzymatic Glycosylation Glycopeptide Synthesis

Protease Inhibition Profile

Z-Ser-Thr-OMe is characterized as a metalloprotease inhibitor, with documented inhibition of serine, threonine, and aspartic acid proteases . In a specific polyacrylamide gel assay, it has been shown to inhibit the activity of both chymotrypsin and trypsin . This is a class-level inference for amide-based protease inhibitors.

Protease Inhibition Biochemical Assays Metalloprotease

Z-Ser-Thr-OMe Application Scenarios


Streamlined SPPS for Peptide Therapeutics

In the solid-phase synthesis of peptide drugs or vaccine candidates containing a Ser-Thr motif, employing Z-Ser-Thr-OMe as a single building block reduces the total number of synthetic cycles. This 50% reduction in coupling steps for that specific motif directly improves crude peptide purity and overall yield, a key advantage for process chemists scaling up GMP production . This application stems directly from the cycle reduction evidence.

Orthogonal Fragment Condensation

The orthogonal protection of Z-Ser-Thr-OMe (Z group removable by hydrogenolysis, OMe by saponification) is critical for fragment condensation strategies. It allows this dipeptide to be used as a pre-assembled, selectively deprotectable fragment, which can be coupled to other peptide segments synthesized via Boc or Fmoc chemistries without risking premature deprotection [1]. This is a direct application of its orthogonal protection evidence.

O-Glycoprotein Biosynthesis Model Substrate

The Ser-Thr dipeptide motif is the primary O-glycosylation site in mammals. Z-Ser-Thr-OMe serves as a defined, protected model substrate for investigating the specificity and kinetics of glycosyltransferases like polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) under controlled, in vitro conditions, providing a more native-like context than using protected monomers alone [2].

Protease Control in Zymography & Protein Isolation

In laboratory protocols for protein extraction or zymography where serine protease activity (e.g., from chymotrypsin or trypsin) must be suppressed to preserve sample integrity, Z-Ser-Thr-OMe can be included as a broad-spectrum metalloprotease inhibitor. Its documented inhibition in gel assays supports its use as a sample preparation additive .

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